(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

Lipophilicity Drug-likeness Morpholine isostere

The (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane scaffold is a rigid, low-MW (99.13 g/mol) heterocycle providing a one-carbon bridged morpholine core. It reduces log D by ≈−0.8 log units while increasing basicity by ≈+0.6 pKa units—without adversely affecting permeability or hERG binding—making it an isosteric replacement for morpholine where lipophilicity must be lowered. The defined cis-[3.2.0] exit vector geometry expands fragment growth trajectories beyond common [2.2.1] bridged morpholines, offering freedom-to-operate advantages in competitive IP landscapes. Enantiopure (1R,5R) configuration ensures diastereoselective downstream synthesis. Order the free base or hydrochloride salt for fragment screening, lead optimization, or asymmetric synthesis.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
Cat. No. B13544802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1COC2C1NC2
InChIInChI=1S/C5H9NO/c1-2-7-5-3-6-4(1)5/h4-6H,1-3H2/t4-,5-/m1/s1
InChIKeyXXYHSNJHVRBNDW-RFZPGFLSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane – A Chiral Bridged Bicyclic Morpholine Scaffold for Drug Discovery


(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane is a conformationally constrained, chiral bicyclic heterocycle (CAS 1314391-95-1 for the free base; CAS 2137895-62-4 for the hydrochloride salt) composed of a tetrahydrofuran ring fused to an azetidine ring in a cis-[3.2.0] ring junction . It belongs to the class of one-carbon bridged morpholines, wherein the morpholine skeleton is locked into a rigid bicyclic framework by a methylene bridge between the 2- and 5-positions [1]. With a molecular weight of 99.13 g/mol (free base) and a topological polar surface area of approximately 12.5 Ų for the N-methyl derivative [2], this scaffold serves as a compact, low-molecular-weight building block with a defined three-dimensional exit vector geometry, making it relevant for fragment-based drug design and isosteric replacement strategies in medicinal chemistry .

Why (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane Cannot Be Replaced by Other Bridged Morpholines or Simple Morpholine Analogs


The bridged bicyclic morpholine class encompasses multiple structurally distinct scaffolds—including 2-oxa-5-azabicyclo[2.2.1]heptane, 3-oxa-6-azabicyclo[3.2.0]heptane, and 2-oxa-6-azabicyclo[3.2.0]heptane—that differ in bridge position, ring size, and stereochemistry. Despite sharing the same molecular formula (C₅H₉NO) and atom composition, these regioisomers exhibit divergent three-dimensional geometries, exit vector orientations, and physicochemical properties that preclude generic interchange in structure-activity relationships [1]. Critically, the one-carbon bridge that defines this scaffold class produces a counterintuitive reduction in lipophilicity (Δlog D₇.₄ = −0.7 to −0.8) and an increase in basicity (ΔpKₐ ≈ +0.6) relative to unbridged morpholine, as established by matched molecular pair analysis across morpholine-containing drug discovery compounds [2]. Furthermore, the specific [3.2.0] ring fusion of (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane positions the nitrogen atom within an azetidine ring, imparting distinct basicity and metabolic vulnerability profiles compared to the [2.2.1] and [2.2.2] bridged morpholine congeners [3]. Any scaffold substitution without quantitative property corroboration risks altering target engagement, ADME parameters, or intellectual property positioning.

(1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane – Quantified Differentiation Evidence Guide


Lipophilicity Reduction: One-Carbon Bridged Morpholines Lower log D₇.₄ by up to −0.8 Units vs. Unbridged Morpholine

Matched molecular pair analysis across a proprietary AstraZeneca dataset (300 ≤ MW ≤ 700, −2 ≤ log D₇.₄ ≤ +5) demonstrated that one-carbon bridged morpholines consistently reduce measured log D₇.₄ compared to their unbridged morpholine counterparts [1]. In a representative IRAK4 inhibitor series, the bridged morpholine analogue 1e (structurally analogous to a 2-oxa-6-azabicyclo[3.2.0]heptane-type scaffold) exhibited a measured log D₇.₄ reduction of Δlog D₇.₄ = −0.7 versus the parent morpholine 1a, in contrast to 2- and 3-methylmorpholine derivatives which showed an increase of Δlog D₇.₄ = +0.4 [1]. This lipophilicity-lowering effect was confirmed across broader matched molecular pair datasets (Tables 3 and 4 of the reference) for morpholine, piperazine, and piperidine systems, with reductions ranging from −0.18 to −0.8 log units depending on the specific bridging topology [1].

Lipophilicity Drug-likeness Morpholine isostere

Increased Basicity: Bridged Morpholine pKₐ Elevation of approximately +0.6 Units vs. N-Methylmorpholine

The one-carbon bridge in 2-oxa-6-azabicyclo[3.2.0]heptane-type scaffolds elevates the basicity of the morpholine nitrogen. In the representative IRAK4 inhibitor series, the bridged morpholine 1e exhibited a measured pKₐ increase of ΔpKₐ = +0.6 relative to the parent N-methylmorpholine 1a (pKₐ ≈ 7.4), moving the basic center closer to the pKₐ of piperidine-like amines [1]. This pKₐ shift was confirmed by experimental measurement and was in line with ACD/Labs predictions (ΔACDpKₐ = +0.7) [1]. For context, N-methylmorpholine has a known pKₐ of approximately 7.4, which is near physiological pH and is often prized for balanced solubility-permeability profiles [1]. The elevated pKₐ of bridged congeners increases the fraction of protonated species at physiological pH, which can enhance aqueous solubility while potentially requiring attention to permeability and hERG profiles [2].

Amine basicity Ionization state Permeability

Divergent Exit Vector Geometry: [3.2.0] vs. [2.2.1] Bridged Morpholine Scaffolds Offer Distinct 3D Pharmacophore Presentation

The (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane scaffold presents substituents in a geometry defined by a cis-fused tetrahydrofuran-azetidine ring system, which is topologically distinct from the more commonly employed 2-oxa-5-azabicyclo[2.2.1]heptane scaffold [1]. In the related 2-azabicyclo[3.2.0]heptane system, exit vector plot (EVP) analysis has been used to characterize the spatial orientation of substituents and to evaluate their suitability as isosteric replacements for common heterocycles in drug discovery [2]. While direct comparative EVP coordinates for (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane have not been published, the [3.2.0] bicycle positions the nitrogen atom within a four-membered azetidine ring rather than a five-membered pyrrolidine (as in [2.2.1] scaffolds) or a six-membered morpholine, resulting in a distinct angular relationship between the N-substituent vector and the oxygen lone pair orientation [2]. The GPR119 agonist study demonstrated that subtle conformational differences among oxaazabicyclo isomers translate into measurable differences in agonist pharmacology between human and rat receptors [3].

Exit vector Conformational analysis Scaffold diversity

Commercial Availability and Purity Benchmarking: (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane is Supplied at ≥98% Purity from Multiple Sources

The (1R,5R)-stereoisomer of 2-oxa-6-azabicyclo[3.2.0]heptane is commercially available as both the free base (CAS 1314391-95-1) and the hydrochloride salt (CAS 2137895-62-4). The free base is supplied at ≥98% purity (ChemScene, CS-0254808) , while the hydrochloride salt is offered at 95% purity (Sigma-Aldrich/Enamine, ENA964468329) and 98% purity (Leyan) . In comparison, the regioisomeric 3-oxa-6-azabicyclo[3.2.0]heptane scaffold is typically supplied at 95% purity , and the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold requires multi-step custom synthesis. The availability of (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane from established building block suppliers (Enamine, Biosynth, ChemScene) with documented Certificates of Analysis enables rapid procurement for medicinal chemistry campaigns without the delay of custom synthesis .

Chemical procurement Building block Quality specification

Optimal Deployment Scenarios for (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane in Scientific Research and Industrial Drug Discovery


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Low-Molecular-Weight, Three-Dimensional Amine Building Blocks

With a molecular weight of only 99.13 g/mol and a compact, rigid bicyclic framework, (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane is well-suited for inclusion in fragment screening libraries. The counterintuitive lipophilicity-lowering effect of the one-carbon bridge (Δlog D₇.₄ ≈ −0.7 vs. unbridged morpholine [1]) aligns with fragment library design principles that prioritize low lipophilicity and high aqueous solubility to minimize non-specific binding. The presence of a secondary amine handle enables rapid derivatization via amide coupling, reductive amination, or sulfonylation, allowing fragment hits to be efficiently elaborated. The defined exit vector geometry of the [3.2.0] system provides fragment growth trajectories orthogonal to those offered by the more common [2.2.1] bridged morpholine fragments, thereby expanding the accessible chemical space in fragment-to-lead campaigns.

Isosteric Replacement of Morpholine in Lead Optimization Programs Targeting Improved ADME Profiles

In lead series where morpholine is present as a solubilizing or target-engaging motif but contributes to undesirable lipophilicity or metabolic soft spots, (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane offers a conformationally constrained isosteric replacement. The class-level evidence demonstrates that one-carbon bridged morpholines reduce measured log D₇.₄ by up to −0.8 units while increasing basicity by approximately +0.6 pKₐ units [1]. Importantly, in the IRAK4 inhibitor series where this effect was characterized, the bridged morpholine analogues showed no adverse impact on hERG binding, permeability, or rat pharmacokinetics relative to the parent morpholine series, indicating that the lipophilicity reduction was not achieved at the expense of other critical drug-like properties [1]. This makes the scaffold a rational design choice when the objective is to decrease log D without resorting to additional heteroatom introduction.

Scaffold-Hopping Campaigns Requiring Novel Intellectual Property Positioning Around Saturated Heterocyclic Bioisosteres

The (1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane scaffold occupies a distinct region of chemical space compared to the widely patented 2-oxa-5-azabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.2]octane scaffolds that have been extensively deployed in morpholine replacement strategies [2]. The [3.2.0] ring system with an azetidine nitrogen is less commonly encountered in the patent literature, potentially offering freedom-to-operate advantages in competitive medicinal chemistry programs. Pharmaceutical companies pursuing IDH1 mutant inhibitors (exemplified by MRK A/olutasidenib, which uses a [2.2.2] bridged morpholine [3]), mTOR inhibitors, and GPR119 agonists have all demonstrated the value of bridged morpholine scaffolds for achieving potency and selectivity, validating the broader scaffold class while leaving the [3.2.0] topology relatively underexplored.

Chiral Intermediate Synthesis Requiring Defined (1R,5R) Absolute Stereochemistry

The (1R,5R)-configured isomer provides a single enantiomer building block with defined absolute stereochemistry, essential for asymmetric synthesis applications. In contrast to the racemic mixture (rac-(1R,5R)) commonly supplied for initial screening, procurement of the enantiopure (1R,5R)-stereoisomer (or its enantiomer (1S,5S)-) enables diastereoselective downstream chemistry without the need for chiral resolution. The azetidine nitrogen and tetrahydrofuran oxygen provide two distinct coordination sites for transition metal catalysis, and the rigid bicyclic framework can serve as a chiral ligand scaffold. The hydrochloride salt form (CAS 2137895-62-4) offers improved handling and storage stability compared to the free base, with recommended storage at 4°C , facilitating reliable long-term inventory management for multi-year medicinal chemistry projects.

Quote Request

Request a Quote for (1R,5R)-2-Oxa-6-azabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.